Cas no 153415-38-4 ([(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate)

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate structure
153415-38-4 structure
Product Name:[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
CAS-Nr.:153415-38-4
MF:C29H40O10
MW:548.621910095215
CID:201673
Update Time:2024-03-01

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)me
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-y
    • 2-Butenoicacid, 2-methyl-,5-[1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, [1R-[1a,4ab,5b(S*),6b,8a(E),8aa]]-
    • Scutalpin B
    • Spiro[naphthalene-1(2H),2'-oxirane], 2-butenoicacid deriv.
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydr
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
    • Inchi: 1S/C29H40O10/c1-7-17(2)25(33)39-23-13-26(5,34)27(6,22(38-19(4)31)11-20-12-24(32)35-14-20)21-9-8-10-28(15-37-28)29(21,23)16-36-18(3)30/h7,12,21-23,34H,8-11,13-16H2,1-6H3/b17-7+/t21-,22+,23+,26+,27+,28+,29+/m1/s1
    • InChI-Schlüssel: PKXNYUFSWTWHDD-GWGMAQJVSA-N
    • Lächelt: O1C[C@@]21CCC[C@@H]1[C@@](C)([C@H](CC3=CC(=O)OC3)OC(C)=O)[C@](C)(C[C@@H]([C@]12COC(C)=O)OC(/C(=C/C)/C)=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 39
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1110
  • Topologische Polaroberfläche: 138

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Verwandte Literatur

Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd